molecular formula C5H5BrN2S B15104859 5-Bromothiophene-2-carboxamidine

5-Bromothiophene-2-carboxamidine

Cat. No.: B15104859
M. Wt: 205.08 g/mol
InChI Key: LQDLNXIMMFLGSH-UHFFFAOYSA-N
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Description

5-Bromothiophene-2-carboximidamide is a chemical compound belonging to the thiophene family, characterized by a bromine atom at the 5th position and a carboximidamide group at the 2nd position on the thiophene ring. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination of 2-thiophenecarboxamide using N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.

Industrial Production Methods

Industrial production of 5-bromothiophene-2-carboximidamide may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the compound by providing precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Bromothiophene-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are often used in Suzuki-Miyaura coupling reactions.

    Cyclization: Acidic or basic conditions can be employed to facilitate cyclization reactions.

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Heterocyclic Compounds: Resulting from cyclization reactions.

Scientific Research Applications

5-Bromothiophene-2-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromothiophene-2-carboximidamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential functions . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromothiophene-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C5H5BrN2S

Molecular Weight

205.08 g/mol

IUPAC Name

5-bromothiophene-2-carboximidamide

InChI

InChI=1S/C5H5BrN2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H3,7,8)

InChI Key

LQDLNXIMMFLGSH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(=N)N

Origin of Product

United States

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